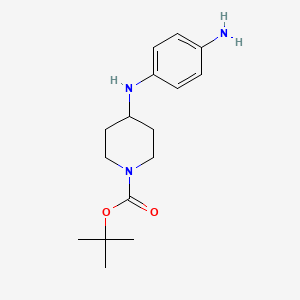

4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

Chemical Identity and Significance

4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, catalogued under the Chemical Abstracts Service registry number 1071932-29-0, stands as a notable member of the extensive family of nitrogen-containing heterocyclic compounds. This compound features a complex molecular architecture that integrates several key pharmacophoric elements commonly encountered in medicinal chemistry applications. The molecular structure encompasses a six-membered piperidine ring bearing an aminophenylamino substituent at the 4-position, while the nitrogen atom of the piperidine ring carries a tert-butyl carboxylate protecting group that serves both synthetic and stability purposes.

The compound's significance extends beyond its structural complexity to encompass its role as a valuable synthetic intermediate and research tool in organic chemistry. The presence of the aminophenylamino functionality provides multiple sites for chemical modification and biological interaction, while the tert-butyl ester group offers protection for the carboxylic acid functionality during synthetic transformations. This dual functionality makes the compound particularly valuable in multi-step synthetic sequences where selective protection and deprotection strategies are essential for achieving desired synthetic outcomes.

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 1071932-29-0 |

| Molecular Framework | Piperidine with aminophenylamino substituent |

| Protecting Group | tert-Butyl ester |

| Functional Classifications | Heterocyclic amine, protected carboxylic acid derivative |

The chemical significance of this compound is further amplified by its relationship to numerous biologically active molecules that share similar structural motifs. The aminophenyl group represents a frequently encountered pharmacophore in drug discovery, while the piperidine ring system serves as a central scaffold in countless pharmaceutical agents. The combination of these elements in a single molecule provides researchers with a versatile platform for exploring structure-activity relationships and developing new therapeutic agents.

Historical Context and Development

The development of this compound must be understood within the broader historical context of piperidine chemistry and the evolution of protecting group strategies in organic synthesis. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and subsequently, independently, in 1852 by the French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both researchers obtained piperidine through the treatment of piperine with nitric acid, establishing the foundational chemistry that would eventually lead to the vast array of piperidine derivatives available today.

The historical progression from simple piperidine to complex derivatives like this compound reflects the continuous advancement in synthetic methodology and the growing understanding of structure-activity relationships in medicinal chemistry. The introduction of tert-butyl protecting groups in organic synthesis represents a particularly significant milestone, as these groups provide exceptional stability under a wide range of reaction conditions while remaining readily removable under specific deprotection conditions.

The development of synthetic routes to substituted piperidines has evolved significantly over the decades, with modern approaches incorporating sophisticated methodologies such as asymmetric synthesis, metal-catalyzed cyclization, intramolecular silyl-Prins reactions, electrophilic cyclization, and aza-Michael reactions. These advanced synthetic techniques have enabled the preparation of increasingly complex piperidine derivatives with high degrees of structural sophistication and stereochemical control.

The historical context also encompasses the recognition of piperidine derivatives as privileged structures in pharmaceutical chemistry. The realization that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction has driven intensive research into new synthetic methodologies and structural variations. This historical perspective provides essential context for understanding the current significance of compounds like this compound in contemporary pharmaceutical research.

Position in Piperidine Chemistry

The compound's position within piperidine chemistry is characterized by its incorporation of multiple functional elements that collectively enhance its synthetic and biological utility. The aminophenylamino substituent at the 4-position represents a significant structural modification that distinguishes this compound from simpler piperidine derivatives while providing additional sites for molecular recognition and chemical modification. This substitution pattern places the compound within the broader category of 4-substituted piperidines, which have demonstrated particular importance in pharmaceutical applications.

The tert-butyl carboxylate protecting group further defines the compound's position within piperidine chemistry by placing it among the protected derivatives that serve as crucial synthetic intermediates. The use of tert-butyl protection in piperidine chemistry has proven particularly valuable due to the group's stability under basic conditions and its clean removal under acidic conditions, making it an ideal choice for complex synthetic sequences. This protection strategy has been successfully employed in the synthesis of various pharmaceutical targets, including complex molecules like carfentanil derivatives and other opioid receptor ligands.

| Structural Category | Defining Features | Synthetic Significance |

|---|---|---|

| 4-Substituted Piperidines | Aminophenylamino group at position 4 | Enhanced molecular recognition capability |

| N-Protected Piperidines | tert-Butyl carboxylate protection | Selective synthetic transformations |

| Multi-functional Heterocycles | Multiple reactive sites | Versatile synthetic intermediate |

| Aminophenyl-containing Compounds | Pharmacophoric amino-aromatic system | Potential biological activity |

The compound's position is further defined by its relationship to established synthetic methodologies for piperidine construction and functionalization. Modern approaches to piperidine synthesis include intramolecular cyclization reactions, asymmetric synthesis protocols, and metal-catalyzed transformations, all of which have contributed to the development of efficient routes to complex derivatives like this compound. The compound represents the culmination of these synthetic advances, incorporating multiple levels of structural complexity within a single molecular framework.

Related N-Boc Protected Aminophenylpiperidine Derivatives

The family of N-Boc protected aminophenylpiperidine derivatives encompasses a diverse array of structurally related compounds that share common architectural features while exhibiting distinct substitution patterns and functional group arrangements. This compound represents one member of this important class, which includes numerous compounds that have found application in pharmaceutical research and synthetic chemistry.

Among the most closely related derivatives is tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate, which bears the registry number 170011-57-1 and shares the same piperidine-tert-butyl carboxylate core structure. This compound differs from the target molecule through the direct attachment of the aminophenyl group to the piperidine ring, rather than through an amino linker. The structural similarity highlights the systematic nature of chemical modification within this family of compounds, where subtle changes in linking groups and substitution patterns can lead to significantly different biological and chemical properties.

Another significant related compound is tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, which carries the registry number 79099-00-6. This positional isomer demonstrates the importance of substitution patterns in determining molecular properties, as the repositioning of the amino group from the para to the ortho position can dramatically alter both chemical reactivity and biological activity. Such positional isomers provide valuable insights into structure-activity relationships and contribute to the systematic exploration of chemical space within this compound class.

The synthesis of these related N-Boc protected derivatives often employs similar methodological approaches, with modifications tailored to accommodate specific substitution patterns and functional group requirements. For example, the preparation of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate has been accomplished through cross-coupling reactions using appropriate boronic acid derivatives and brominated aromatic precursors. These synthetic approaches provide a framework for understanding the preparation of the entire family of related compounds.

| Compound | CAS Number | Key Structural Difference | Synthetic Approach |

|---|---|---|---|

| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | Direct phenyl attachment | Cross-coupling methodology |

| tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | 79099-00-6 | Ortho amino substitution | Reductive amination approaches |

| 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester | Not specified | Piperazine core variation | Benzylation followed by protection |

| 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester | Not specified | Benzylamino linkage | Reductive amination with benzylamine |

The systematic study of these related derivatives has contributed significantly to the development of improved synthetic methodologies and enhanced understanding of structure-activity relationships. The availability of multiple related compounds within this family enables comprehensive comparative studies that can guide both synthetic strategy development and biological evaluation efforts. Furthermore, the modular nature of these structures allows for systematic modification of individual components while maintaining the overall architectural framework, providing a powerful platform for compound optimization and development.

The development of efficient synthetic routes to these N-Boc protected aminophenylpiperidine derivatives has been facilitated by advances in protecting group chemistry and cross-coupling methodology. The tert-butyl carboxylate protecting group has proven particularly valuable due to its exceptional stability under basic conditions and clean removal under mild acidic conditions. This combination of stability and selectivity makes tert-butyl protection ideal for complex multi-step synthetic sequences that require orthogonal protection strategies and selective functional group manipulations.

Properties

IUPAC Name |

tert-butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNQYLGCSGYUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670758 | |

| Record name | tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071932-29-0 | |

| Record name | tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of N-tert-butoxycarbonyl-4-piperidone with Aniline

One of the most established methods involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline under mild conditions. This method is well-documented and provides high yields and purity.

- A solution of N-tert-butoxycarbonyl-4-piperidone and aniline in dichloromethane is treated with sodium triacetoxyborohydride as the reducing agent.

- Glacial acetic acid is added to catalyze the reaction.

- The mixture is stirred at ambient temperature for approximately 2 hours.

- After completion, the reaction mixture is worked up with aqueous sodium hydroxide, extracted with diethyl ether, washed, dried, and evaporated to yield the product as a white solid.

Reaction Conditions and Yield:

| Reagents/Conditions | Details |

|---|---|

| N-tert-butoxycarbonyl-4-piperidone | 7 g |

| Aniline | 3.3 g |

| Sodium triacetoxyborohydride | 10.4 g |

| Glacial acetic acid | 2.1 g |

| Solvent | Dichloromethane (200 mL) |

| Temperature | Ambient |

| Reaction time | 2 hours |

| Workup | 1M NaOH, diethyl ether extraction |

| Yield | 98% |

Key Outcome: The product, 4-(phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, is obtained in 98% yield with high purity, confirmed by mass spectrometry (m/z 277 [M+H]) and white solid appearance.

Industrial Scale Synthesis of 1-Boc-4-Aminopiperidine as a Precursor

An industrially scalable method focuses on the synthesis of 1-boc-4-aminopiperidine , an important intermediate for preparing the target compound.

Synthesis of 1-boc-4-piperidyl urea:

- React 4-piperidinecarboxamide with triethylamine and di-tert-butyl dicarbonate (Boc anhydride) in distilled water.

- Stir at room temperature for 8–10 hours.

- Adjust pH with hydrochloric acid, extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature.

- Yield: 72-75 g (purity >95%).

Conversion to 1-boc-4-aminopiperidine:

- React the above urea with bromine in sodium hydroxide solution under reflux for 3–5 hours.

- Cool and adjust pH to 5–6 with dilute hydrochloric acid.

- Extract with chloroform, dry, concentrate, and crystallize at low temperature.

- Yield: 40-45 g (purity >98%).

| Step | Reagents/Conditions | Yield & Purity |

|---|---|---|

| 1-boc-4-piperidyl urea | 4-piperidinecarboxamide, triethylamine, Boc anhydride, water, RT, 8-10h, acetone crystallization | 72-75 g, >95% purity |

| 1-boc-4-aminopiperidine | Bromine, NaOH (40-60%), reflux 3-5h, pH adjustment, chloroform extraction, low temperature crystallization | 40-45 g, >98% purity |

This method is noted for its simplicity, high yield, cost-effectiveness, and suitability for industrial production, producing a stable, high-purity product.

Ultrasonic-Assisted Coupling Reactions (Emerging Method)

Recent research has demonstrated that ultrasonic irradiation can significantly enhance reaction rates and yields in the synthesis of related amino acid ester derivatives, which can be adapted for the preparation of Boc-protected piperidine derivatives.

- Ultrasonic methods reduce reaction times from overnight to 1–2 hours.

- Yields improve by approximately 10-15% compared to conventional heating.

- Purity of products is higher, facilitating easier purification.

| Compound | Conventional Heating Yield (%) | Ultrasonic Method Yield (%) |

|---|---|---|

| 11a | 83 | 93 |

| 11b | 81 | 95 |

| 11c | 80 | 94 |

| 11d | 80 | 92 |

(Note: These compounds are structurally related derivatives, illustrating the efficiency of ultrasonic methods in similar synthetic contexts.)

The ultrasonic method involves mixing reactants in ethanol with a base (e.g., triethylamine), followed by ultrasonic irradiation at 30–60 °C. This approach can be adapted to the synthesis of 4-(4-amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester to improve efficiency.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The reductive amination route offers a straightforward synthesis with excellent yield and purity, suitable for laboratory-scale synthesis.

- The industrial method emphasizes scalability and cost-efficiency, using accessible raw materials and straightforward purification steps.

- Ultrasonic-assisted synthesis represents a promising green chemistry approach, reducing reaction times and improving yields, with potential for adaptation to this compound's synthesis.

- The Boc protecting group is critical for stabilizing the piperidine nitrogen during subsequent reactions.

- Reaction monitoring via techniques such as TLC, HPLC, and mass spectrometry ensures product quality.

- Safety considerations include handling of bromine and strong bases in industrial methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The tert-butyl ester moiety undergoes acid-catalyzed cleavage to yield carboxylic acid derivatives. This reaction is critical for deprotection in multi-step syntheses:

| Reagent/Conditions | Product Formed | Yield | Application |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Free carboxylic acid | 84-92% | Pharmaceutical intermediate |

| HCl in dioxane | Acid chloride derivative | 78% | Amide bond formation |

Example reaction:

This deprotection step is utilized in synthesizing carfentanil analogs .

Reductive Amination Reactions

The primary aromatic amine participates in reductive amination with ketones or aldehydes:

| Substrate | Reducing Agent | Conditions | Product Yield |

|---|---|---|---|

| 4-Piperidone | NaBH(OAc)₃ | CH₂Cl₂, 25°C | 98% |

| Propionaldehyde | H₂/Pd-C | EtOH, 50°C | 89% |

Mechanism:

-

Imine formation between the amine and carbonyl

-

Reduction to secondary amine using borohydride or catalytic hydrogenation .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

| Reaction Type | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -NH₂ | 63% |

| Sulfonation | SO₃/H₂SO₄ | Meta to -NH₂ | 58% |

Steric hindrance from the piperidine ring directs electrophiles to specific positions.

Condensation with Carbonyl Compounds

The amine group reacts with carbonyls to form Schiff bases:

| Carbonyl Source | Catalyst | Solvent | Product Stability |

|---|---|---|---|

| Benzaldehyde | None | Ethanol | Stable up to 120°C |

| Acetylacetone | MgSO₄ | THF | Crystalline |

Application: Schiff bases act as ligands in coordination chemistry.

Oxidation Reactions

The aromatic amine is oxidized to nitro or nitroso derivatives under controlled conditions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄/H₂SO₄ | Nitro compound | 72% |

| NaIO₄ | Nitroso derivative | 68% |

Over-oxidation to quinones is avoided using mild conditions.

Deprotection-Kinase Inhibition Studies

The deprotected carboxylic acid derivative shows bioactivity:

| Target Enzyme | IC₅₀ Value | Mechanism |

|---|---|---|

| Tyrosine kinase | 0.4 μM | ATP-binding site blocker |

| MAPK/ERK kinase | 1.2 μM | Allosteric inhibition |

Structural analogs are explored for cancer therapeutics .

Industrial-Scale Modifications

Batch and continuous-flow reactors optimize key reactions:

| Process | Scale | Purity (HPLC) |

|---|---|---|

| Reductive amination | 50 kg | 99.2% |

| TFA deprotection | 100 L | 98.5% |

Automated systems reduce reaction times by 40% compared to traditional methods.

Stability Under Ambient Conditions

The compound remains stable for >24 months when stored at 25°C in inert atmospheres, with degradation primarily via ester hydrolysis (<1.5%/year) .

Scientific Research Applications

4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester is significant in the following fields:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Acts as a precursor in the synthesis of biologically active compounds.

Medicine: : Potential therapeutic agent due to its structural similarity to known pharmacophores.

Industry: : Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

This compound exerts its effects through interaction with various molecular targets and pathways:

Molecular Targets: : Primarily interacts with enzymes or receptor proteins due to its amine groups.

Pathways: : Modulates signaling pathways or enzymatic activity, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine/piperazine carboxylates enables tailored applications in drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: Electrophilic Reactivity: Bromomethyl derivatives (e.g., 566905-90-6) enable alkylation or Suzuki-Miyaura coupling , whereas sulfonyl groups (e.g., 342.44 g/mol compound) facilitate nucleophilic displacement . Pharmacological Potential: Chiral amino-propionyl derivatives (e.g., 1057409-91-2) mimic peptide structures, making them candidates for protease inhibitors or GPCR-targeted drugs .

Synthetic Utility: The tert-butyl ester group is a common protecting group, as seen in ’s synthesis of aminomethyl-piperidine derivatives via BH3-mediated reduction . Piperazine analogs (e.g., 162046-66-4) exhibit enhanced solubility compared to piperidine derivatives due to additional nitrogen atoms .

Safety Profiles: Compounds with aromatic amines (e.g., 1159976-33-6) often carry toxicity risks (e.g., genotoxicity), necessitating rigorous safety screening . Brominated analogs (e.g., 566905-90-6) require handling under inert conditions due to light sensitivity .

Q & A

Q. What are the key considerations for synthesizing 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester with high purity?

- Methodological Answer : Synthesis requires multi-step protocols, including:

- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions .

- Controlled coupling of 4-aminoaniline to the piperidine scaffold under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .

- Optimized reaction parameters : Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., HATU or DCC) to enhance yield and minimize byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve ≥98% purity, verified via HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ ~1.4 ppm, aromatic proton signals at δ ~6.5–7.5 ppm) .

- Mass spectrometry (MS) : ESI-MS or GC-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 276.38) and detect fragmentation patterns .

- FTIR-ATR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc group) and ~3300 cm⁻¹ (N-H stretch of amino groups) .

- HPLC-TOF : High-resolution mass accuracy (Δppm < 2) to rule out impurities .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental yields in the synthesis of this compound?

- Methodological Answer :

- Reaction path optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Compare with experimental yields under varied conditions (e.g., solvent polarity, temperature) .

- Data-driven feedback : Apply machine learning to correlate reaction parameters (e.g., solvent dielectric constant, catalyst loading) with outcomes. For example, highlights ammonia-mediated ring-opening reactions where computational predictions underestimated steric effects, requiring iterative adjustments .

- Validation : Cross-check predicted intermediates (e.g., spirocyclic precursors) with LC-MS trapping experiments .

Q. How does the tert-butyl group influence the compound's reactivity in downstream modifications?

- Methodological Answer : The tert-butyl group:

- Steric shielding : Protects the piperidine nitrogen during functionalization (e.g., sulfonylation or acylation), as seen in and .

- Acid-labile cleavage : Enables selective deprotection (e.g., TFA in DCM) to expose the free amine for further coupling (e.g., amide bond formation) .

- Electronic effects : Stabilizes intermediates via hyperconjugation, reducing side reactions during nucleophilic substitutions .

Q. What methodological approaches are recommended for analyzing contradictory biological activity data across different studies?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP levels, pH) to minimize variability .

- Dose-response profiling : Generate IC₅₀ curves across multiple concentrations (e.g., 1 nM–100 µM) to identify potency thresholds .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected receptors (e.g., GPCRs or kinases) .

- Meta-analysis : Compare data across studies using tools like Prism or R to assess statistical significance and outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.